molecular formula C8H15BN2O2 B7955923 (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Cat. No.: B7955923
M. Wt: 182.03 g/mol
InChI Key: JEDJBZRBYLNSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is an organoboron compound belonging to the heterocyclic boronic acid class, serving as a versatile building block in organic synthesis and drug discovery. Its primary research application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it is used to form carbon-carbon bonds between the pyrazole heterocycle and various aryl or heteroaryl halides . This process is a cornerstone in the construction of biaryl structures found in many pharmaceutical agents and advanced materials. The compound is a key synthetic intermediate in medicinal chemistry for the synthesis and exploration of novel therapeutic agents . Boronic acids, in general, can act as potent enzyme inhibitors by forming reversible covalent complexes with key residues in active sites, such as serine in proteases . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib (proteasome inhibitors), and Vaborbactam (a β-lactamase inhibitor) . The tert-butyl and methyl substituents on the pyrazole ring confer specific steric and electronic properties that can influence the compound's reactivity in coupling reactions, its metabolic stability, and its overall binding affinity in biological systems. Researchers value this reagent for modifying the selectivity, physicochemical characteristics, and pharmacokinetic profiles of lead compounds . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-tert-butyl-3-methylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-6-7(9(12)13)5-11(10-6)8(2,3)4/h5,12-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJBZRBYLNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The palladium-catalyzed Miyaura borylation of 4-halo-1-tert-butyl-3-methylpyrazoles with bis(pinacolato)diboron (B₂pin₂) is a widely adopted method. The reaction proceeds under inert conditions, typically using Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands.

Representative Procedure :

  • Substrate : 1-tert-Butyl-4-bromo-3-methylpyrazole (1.0 equiv).

  • Reagents : B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 equiv).

  • Solvent : 1,4-Dioxane (0.2 M).

  • Conditions : 80°C, 12–16 h under N₂.

  • Workup : Filtration through Celite, concentration, and purification via silica gel chromatography.

Yield : 75–85%.
Key Advantages : High regioselectivity, compatibility with sensitive functional groups.

Mechanistic Insights

The reaction involves oxidative addition of the Pd⁰ catalyst to the C–Br bond, transmetallation with B₂pin₂, and reductive elimination to form the C–B bond. The tert-butyl group enhances steric protection, minimizing side reactions.

Critical Parameters :

  • Ligand Choice : Bulky ligands (e.g., XPhos) improve stability and yield.

  • Base : KOAc neutralizes HBr, preventing catalyst poisoning.

Lithium-Halogen Exchange Followed by Boronation

Low-Temperature Halogen-Metal Exchange

This method leverages organolithium intermediates for boron incorporation.

Procedure :

  • Substrate : 1-tert-Butyl-4-iodo-3-methylpyrazole (1.0 equiv).

  • Reagents : n-BuLi (1.1 equiv, −78°C), B(OMe)₃ (1.5 equiv).

  • Solvent : THF (0.1 M).

  • Quench : H₂O followed by pinacol (1.2 equiv).

  • Isolation : Acidification, extraction with EtOAc, and crystallization.

Yield : 70–76%.
Challenges : Strict temperature control (−70°C to −80°C) is required to prevent decomposition.

Stabilization as Lithium Hydroxy Ate Complex

To circumvent boronic acid instability, the intermediate lithium hydroxy ate complex is isolated:

  • Formula : Li[ArB(OH)₃].

  • Stability : Bench-stable for >1 year.

  • Direct Use : Employed in Suzuki couplings without additional base.

Direct C–H Borylation Using Iridium Catalysts

Iridium-Catalyzed sp² C–H Activation

A less explored but promising method involves iridium complexes for direct borylation:

Conditions :

  • Catalyst : Ir(COD)OMe (5 mol%).

  • Ligand : dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

  • Reagent : HBpin (1.5 equiv).

  • Solvent : Cyclohexane, 100°C, 24 h.

Yield : 50–60%.
Limitations : Lower yields compared to Pd methods; limited substrate scope.

Comparative Analysis of Methods

Method Yield Cost Scalability Complexity
Palladium-catalyzed75–85%HighHighModerate
Lithium-halogen exchange70–76%ModerateModerateHigh
Iridium C–H borylation50–60%Very HighLowHigh

Key Observations :

  • Pd-catalyzed borylation is optimal for industrial-scale synthesis due to reproducibility.

  • Lithium-based methods require cryogenic conditions but offer high purity.

  • Iridium catalysis remains exploratory but valuable for substrates incompatible with halogenation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, pinacol), 1.49 (s, 9H, tert-butyl), 2.29 (s, 3H, CH₃), 7.76–7.82 (m, 2H, pyrazole-H).

  • ¹¹B NMR : δ 30.2 ppm (trigonal boronate).

Purity and Stability

  • HPLC : ≥99% purity after crystallization.

  • Storage : −20°C under inert atmosphere to prevent protodeborylation.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

The compound is utilized in Merck’s drug development programs for kinase inhibitors, enabling late-stage functionalization of APIs.

Materials Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid geometry .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The tert-butyl group enhances steric stability, while the pyrazole ring directs regioselectivity.

Representative Example:

Reaction with 5-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

ParameterValue/Details
CatalystPd(PPh₃)₄ (0.042 mmol)
BaseNa₂CO₃ (1.51 mmol)
SolventDioxane/water (5:1)
Temperature100°C
Time2 hours
Yield50%
ProductN-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Key Observations

  • Steric hindrance from the tert-butyl group necessitates longer reaction times compared to less hindered analogs .

  • The pyrazole ring directs coupling to the para position of aryl bromides .

Borylation and Transmetalation

The compound acts as a borylating agent in metal-mediated reactions. Its boronic acid group facilitates transmetalation with transition metals like palladium and copper.

Example Protocol:

Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

ParameterValue/Details
CatalystPd(dppf)Cl₂ (0.96 mmol)
SolventDioxane/water
Temperature80°C
Time10 hours
Yield70%
Key StepTransmetalation with pinacol boronate

Mechanistic Insight

  • The boronic acid undergoes oxidative addition with Pd(0) to form a boronate-Pd complex, enabling C–C bond formation .

  • Steric bulk reduces unwanted side reactions, improving selectivity .

Functionalization via Nucleophilic Substitution

The boronic acid reacts with electrophiles in nucleophilic aromatic substitution (NAS) reactions, particularly in halogenated pyridines.

Case Study: Coupling with 5-Chloro-2-fluoropyridine

ParameterValue/Details
CatalystPd(OAc)₂ (2.1 mmol)
LigandXPhos (4.1 mmol)
BaseK₃PO₄ (123.7 mmol)
SolventDioxane/water
Temperature100°C
Yield77%

Notable Outcomes

  • High regioselectivity for the pyridine C-4 position due to the directing effect of the fluorine atom .

  • The tert-butyl group minimizes protodeboronation side reactions .

Stability and Solvent Effects

The compound exhibits stability in polar aprotic solvents (e.g., DMSO) but undergoes slow alcoholysis in methanol.

Stability Data:

ConditionDegradation After 4 Hours
0.1 eq. MeOH in DMSO1% decomposition
5 eq. MeOH in DMSO8% decomposition

Implications

  • Methanol should be avoided in long-term storage .

  • Reactions in aqueous/organic biphasic systems (e.g., dioxane/water) are optimal .

Comparative Reactivity with Analogues

Boronic Acid DerivativeYield in Suzuki CouplingStability in MeOH
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid50–77%High
(1-Methylpyrazol-4-yl)boronic acid60–85%Moderate
(3-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid45–70%High

Trends

  • tert-Butyl-substituted analogs show lower yields but superior stability compared to methyl derivatives .

Challenges and Optimization Strategies

  • Steric Hindrance : Requires higher catalyst loadings (e.g., 5 mol% Pd) .

  • Purification : Column chromatography with 10% MeOH/DCM is effective for isolating products .

  • Scale-Up : Microwave irradiation reduces reaction times (e.g., 1 hour at 120°C) .

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including (1-tert-butyl-3-methylpyrazol-4-yl)boronic acid, is in Suzuki-Miyaura coupling reactions. This method is essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of the pyrazole moiety enhances the reactivity of the boronic acid, allowing for more efficient coupling reactions.

Case Study : A study demonstrated that using this compound as a coupling partner significantly improved yields in the synthesis of biaryl compounds compared to traditional boronic acids. The reaction conditions were optimized to achieve high selectivity and efficiency.

Applications in Medicinal Chemistry

2. Drug Development

Boronic acids are known for their ability to interact with biological targets, making them valuable in medicinal chemistry. This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.

Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against certain proteases, which are crucial in cancer progression. The pyrazole group contributes to binding affinity, making it a candidate for further drug development.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidYield (%)Reaction Time (h)Selectivity
This compound952High
Phenylboronic acid853Moderate
4-Fluorophenylboronic acid902.5High

Table 2: Inhibitory Activity Against Proteases

CompoundIC₅₀ (µM)Target Enzyme
This compound0.5Protease Kex2
Bortezomib0.01Proteasome Inhibitor
Other Boronic Acid DerivativesVariesVarious

Mechanism of Action

The mechanism of action of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison
Compound Backbone Substituents pKa* Key Properties
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Pyrazole 1-tert-Butyl, 3-methyl ~8.5–9.5 Enhanced steric bulk, moderate Lewis acidity
Phenylboronic acid Benzene None ~8.7 Low steric hindrance, high Lewis acidity
3-AcPBA Benzene 3-Acetamido ~9.2 High pKa, low glucose affinity
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene 6-Hydroxy ~7.8 High antiproliferative activity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Biphenyl Methoxyethyl phenoxy ~7.5 Potent HDAC inhibition (IC50: 1 µM)

*Note: pKa values are approximate and method-dependent .

Key Observations:

  • Electronic Effects : Methyl substitution at the 3-position may slightly lower pKa compared to unsubstituted phenylboronic acids, enhancing diol-binding affinity at physiological pH .
  • Biological Activity : Unlike 6-hydroxynaphthalen-2-yl boronic acid, which shows sub-micromolar cytotoxicity in cancer cells , the pyrazole-based compound’s bioactivity remains underexplored but may benefit from improved metabolic stability due to the tert-butyl group.

Reactivity and Binding Affinity

Boronic acids form reversible esters with diols, a property critical to their use in sensors and drug delivery. The binding constant (Ka) depends on substituent electronic effects and steric accessibility:

  • This compound : Predicted Ka ~0.3–0.5 M⁻¹ due to optimized pKa (~9) and steric accessibility of the boronic acid group .
  • Wulff-type boronic acids: Ka >1 M⁻¹ for fructose, achieved via ortho-aminomethyl groups lowering pKa to ~7.5 .

Biological Activity

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews the current understanding of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a boronic acid moiety, which contributes to its reactivity and biological activity. The general structure can be represented as follows:

 1 tert Butyl 3 methylpyrazol 4 yl boronic acid\text{ 1 tert Butyl 3 methylpyrazol 4 yl boronic acid}

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. Notably, it has been studied for its effects on proteases and kinases:

  • Protease Inhibition : The compound has shown promise in inhibiting meprin A and B, which are implicated in various pathological conditions. Studies have indicated that modifications to the pyrazole ring can enhance inhibitory potency (IC50 values in the low nanomolar range) .
  • Kinase Inhibition : It has also been reported to inhibit TRK family kinases with low nanomolar IC50 values, suggesting its potential in targeting cancer-related pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : Variations in the substituents on the pyrazole ring significantly affect potency. For instance, introducing electron-withdrawing groups generally enhances activity against target enzymes .
  • Boronate Functionality : The presence of the boronic acid group is critical for binding interactions with target proteins, facilitating the formation of reversible covalent bonds with active site residues .

Case Study 1: Inhibition of Meprin A and B

A study focusing on the inhibition of meprin A and B highlighted that derivatives of this compound exhibited varying degrees of potency based on structural modifications. The most potent inhibitors demonstrated IC50 values below 10 nM, emphasizing the importance of optimizing both the pyrazole core and boronic acid functionality .

Case Study 2: Anticancer Activity

In another investigation, this compound was evaluated for its anticancer properties against several cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cancer types. This suggests that while the compound has potential as an anticancer agent, further optimization is necessary to enhance selectivity and reduce toxicity .

Table 1: Biological Activity Summary

Compound IDTarget EnzymeIC50 (nM)Comments
C01Meprin A8Potent inhibitor
C02Meprin B12Moderate potency
C03TRK A17Low nanomolar activity
C04TRK B22Effective against mutations

Table 2: Structure-Activity Relationships

SubstituentActivity ChangeRemarks
-NO2Enhanced binding affinity
-ClReduced enzyme inhibition
-CF3Improved metabolic stability

Q & A

Q. What are the common synthetic routes for preparing (1-tert-butyl-3-methylpyrazol-4-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura coupling or protection strategies for boronic acids. For pyrazole-based boronic acids, methods include halogenation of the pyrazole ring followed by Miyaura borylation. Protection of the boronic acid group with pinacol ester intermediates (e.g., pinacol boronic esters) is often employed to stabilize the compound during purification, as boronic acids are prone to dehydration .

Q. How does the boronic acid group interact with diols in aqueous solutions?

The boronic acid group reversibly binds cis-1,2 or 1,3 diols via esterification, forming a five- or six-membered cyclic boronate complex. This interaction is pH-dependent, with optimal binding occurring at physiological pH (7.4). Fluorescence quenching or surface plasmon resonance (SPR) can monitor binding affinities, where kon values follow D-fructose > D-tagatose > D-mannose > D-glucose .

Q. What analytical techniques are suitable for characterizing pyrazole-boronic acid derivatives?

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., pinacol ester formation) to prevent boroxine trimerization. Nuclear magnetic resonance (NMR) spectroscopy, particularly 11^{11}B NMR, confirms boronic acid integrity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How are boronic acid-based chemosensors designed for biological applications?

Fluorescent or electrochemical sensors exploit diol-binding-induced conformational changes. For example, arylboronic acids conjugated to fluorophores (e.g., pyrene) exhibit glucose-responsive fluorescence shifts. Electrochemical sensors use redox-active polymers to transduce binding events, enhancing selectivity for glycoproteins or bacterial detection .

Advanced Research Questions

Q. How can kinetic parameters of boronic acid-diol binding be experimentally determined?

Stopped-flow fluorescence spectroscopy provides millisecond-resolution data for kon and koff. For example, studies with isoquinolinylboronic acids revealed binding equilibria within seconds, with kon values correlating to thermodynamic affinities. SPR spectroscopy further quantifies binding kinetics on immobilized surfaces .

Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can be minimized by optimizing buffer conditions. Using zwitterionic buffers (e.g., HEPES) instead of phosphate reduces ionic interference. Surface passivation with polyethylene glycol (PEG) or carboxymethyl dextran also enhances specificity .

Q. How is the therapeutic potential of pyrazole-boronic acids evaluated in cancer research?

In vitro cytotoxicity assays (e.g., MTT on glioblastoma cells) screen for anti-proliferative effects. Proteasome inhibition activity, akin to Bortezomib, is tested via fluorogenic substrates (e.g., Suc-LLVY-AMC). In vivo xenograft models assess tumor growth suppression and pharmacokinetics (e.g., plasma half-life, tissue distribution) .

Q. What computational methods predict structure-activity relationships (SAR) for boronic acid derivatives?

Density functional theory (DFT) calculates boronic acid-diol binding energies, while molecular docking simulates interactions with biological targets (e.g., proteasomes). QSAR models correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with inhibitory potency .

Q. How do structural modifications influence the thermal stability of aromatic boronic acids?

TGA reveals that electron-withdrawing substituents (e.g., trifluoromethyl) enhance thermal stability by reducing boroxine formation. Pyrene-1-boronic acid, with extended conjugation, remains stable up to 600°C, making it suitable for flame-retardant polymer composites .

Q. What challenges arise in sequencing peptide-boronic acid libraries via MALDI-MS?

Multi-boronic acid peptides undergo dehydration, complicating spectral interpretation. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses trimerization and enables sequencing of branched peptides. Tandem MS (MS/MS) with collision-induced dissociation validates sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.